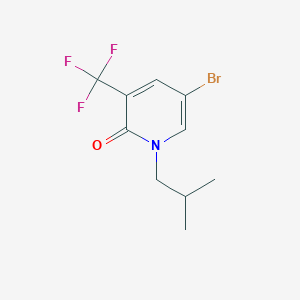

5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C10H11BrF3NO |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

5-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyridin-2-one |

InChI |

InChI=1S/C10H11BrF3NO/c1-6(2)4-15-5-7(11)3-8(9(15)16)10(12,13)14/h3,5-6H,4H2,1-2H3 |

InChI Key |

RPBXLTOTTFPNQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=C(C1=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one

Detailed Synthetic Routes

Bromination of Pyridin-2(1H)-one Core

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce the bromine atom at the 5-position of the pyridinone ring. The reaction parameters such as solvent, temperature, and reaction time are optimized to avoid polybromination or substitution at undesired positions.

- Typical conditions: NBS in an inert solvent like dichloromethane or acetonitrile at 0–25 °C for several hours.

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures to isolate the 5-bromopyridin-2(1H)-one intermediate with yields ranging from 50% to 80% depending on scale and conditions.

N-Isobutylation of the Pyridinone Nitrogen

The N-alkylation step involves the reaction of the 5-bromopyridin-2(1H)-one intermediate with an isobutyl halide (e.g., isobutyl bromide or chloride) under basic conditions to introduce the isobutyl substituent at the nitrogen atom.

- Typical reagents: Isobutyl bromide, potassium carbonate or sodium hydride as base.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Stirring at room temperature to moderate heating (25–60 °C) for several hours.

- Outcome: Formation of 5-bromo-1-isobutylpyridin-2(1H)-one with moderate to high yields (60–85%).

Introduction of the Trifluoromethyl Group at the 3-Position

The trifluoromethylation at the 3-position can be performed via several methods:

- Direct trifluoromethylation: Using trifluoromethylating reagents such as Togni reagent, Ruppert–Prakash reagent (TMSCF3), or trifluoromethyl iodide under catalytic conditions.

- Trifluoromethylation via trifluoromethylated building blocks: Starting from trifluoromethyl-substituted pyridinone precursors or trifluoromethylated enaminones.

One reported approach involves the use of trifluoromethylation reagents under mild conditions to functionalize the pyridinone ring selectively at the 3-position, often catalyzed by copper or silver salts.

- Yields for trifluoromethylation steps vary but are typically in the range of 50–90% depending on the reagent and catalyst system used.

Representative Synthetic Scheme

| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of pyridin-2(1H)-one | NBS, DCM, 0–25 °C, 4 h | 50–80 | Selective 5-position bromination |

| 2 | N-Isobutylation | Isobutyl bromide, K2CO3, DMF, 40 °C, 6 h | 60–85 | N-alkylation at nitrogen atom |

| 3 | Trifluoromethylation at 3-position | TMSCF3, CuI catalyst, base, RT | 50–90 | Selective trifluoromethylation |

Analytical Characterization and Purification

Purification Techniques

- Flash column chromatography on silica gel is the standard purification method after each synthetic step, using solvent systems such as hexane/ethyl acetate mixtures.

- Recrystallization may be employed for final product purification to achieve high purity.

Spectroscopic and Analytical Data

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR to confirm substitution pattern and purity.

- ^19F NMR to confirm the presence and environment of the trifluoromethyl group, typically showing a characteristic quartet due to coupling with carbon.

- Mass Spectrometry (MS):

- Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm molecular weight and isotopic pattern of bromine.

- Infrared (IR) Spectroscopy:

- Characteristic carbonyl stretch (~1700 cm^-1) of the pyridinone and C–F stretches.

- Elemental Analysis:

Research Outcomes and Optimization

- The modular synthetic approach allows for significant modification of the pyridinone substituents, including the isobutyl and trifluoromethyl groups, facilitating structure-activity relationship studies in medicinal chemistry.

- Reaction conditions such as temperature, catalyst choice, and reagent stoichiometry have been optimized to improve yields and selectivity.

- Challenges include controlling regioselectivity during bromination and trifluoromethylation steps and minimizing side reactions such as overbromination or multiple alkylations.

- Recent advances in chemoselective O-alkylation and trifluoromethylation techniques have enhanced the efficiency of synthesizing such pyridinone derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups.

Substitution: Replacement of bromine or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains. Studies have shown that derivatives of pyridine can inhibit the growth of various pathogens, making them candidates for antibiotic development .

Pharmacological Research : The compound's structural features suggest potential use in developing inhibitors for specific enzymes or receptors involved in disease pathways. For instance, pyridine derivatives have been studied for their roles in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Agrochemicals

Pesticide Development : The compound's unique structure may contribute to the development of novel pesticides. The trifluoromethyl group is known to enhance biological activity against pests while reducing toxicity to non-target organisms. This characteristic is particularly valuable in creating environmentally friendly agrochemicals .

Materials Science

Polymer Chemistry : this compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of bromine allows for further functionalization, enabling the development of materials with tailored mechanical and thermal properties. This application is crucial in industries requiring advanced materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and triggering downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the 1-, 3-, and 5-positions significantly influence physicochemical properties such as polar surface area (tPSA) , lipophilicity (logP) , and solubility. Key comparisons include:

Table 1: Substituent Impact on tPSA and Lipophilicity

*Inferred from structural similarity to 1q .

- tPSA Trends: The trifluoromethyl group reduces tPSA compared to polar groups like cyanophenyl, enhancing membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example, bromination at the 5-position of a pyridinone precursor can be achieved using N-bromosuccinimide (NBS) under radical initiation. The isobutyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Optimization may include:

- Temperature control (e.g., 0–60°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.

- Catalytic systems (e.g., Pd/Cu for cross-couplings) to improve yield .

- Key Consideration : Monitor reaction progress via TLC or LC-MS to identify byproducts (e.g., over-alkylation or debromination).

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR or crystallographic data?

- Methodological Answer :

- NMR : Assign peaks using , , and NMR. The trifluoromethyl group () will show a quartet in NMR (~-60 to -70 ppm). The isobutyl group’s protons will exhibit distinct splitting patterns in NMR .

- X-ray Crystallography : Use SHELX software for structure refinement. Ensure high-resolution data collection (<1.0 Å) to resolve heavy atoms (Br, F) and confirm substitution patterns .

- Contradiction Handling : If spectroscopic data conflicts with computational predictions (e.g., DFT-optimized structures), validate via IR spectroscopy or mass spectrometry .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s reactivity in medicinal chemistry applications, particularly its interactions with biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors. For example, the trifluoromethyl group may enhance hydrophobic interactions with protein pockets .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the isobutyl chain) and compare inhibitory potency. Computational docking (e.g., AutoDock Vina) can predict binding modes .

- Metabolic Stability : Assess CYP450 interactions using liver microsomes. The bromine atom may influence metabolic pathways via steric hindrance .

Q. How can computational modeling elucidate the compound’s physicochemical properties and pharmacokinetic (PK) profile?

- Methodological Answer :

- tPSA Calculations : Calculate topological polar surface area (tPSA) to predict blood-brain barrier permeability. For instance, trifluoromethyl and bromine substituents reduce tPSA, potentially lowering P-gp efflux .

- LogP Estimation : Use software like MarvinSketch to predict lipophilicity. A higher LogP (due to ) may improve membrane permeability but reduce solubility .

- In Silico Toxicity : Apply QSAR models to assess mutagenicity or hepatotoxicity. Substituents like bromine require scrutiny for potential bioactivation risks .

Q. What are the key challenges in resolving conflicting data between synthetic yields and theoretical reaction mechanisms?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., or ) to trace reaction pathways. For example, bromine incorporation might proceed via radical vs. ionic mechanisms, affecting byproduct formation .

- Kinetic Analysis : Perform time-resolved experiments to identify rate-determining steps. Competing pathways (e.g., SN1 vs. SN2 for alkylation) can lead to yield discrepancies .

- Advanced Spectroscopy : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates and refine mechanistic hypotheses .

Comparative Analysis

Q. How does the compound compare to structurally similar derivatives in terms of stability and reactivity?

- Methodological Answer :

- Stability : Compare thermal stability via TGA. The isobutyl group may enhance steric protection compared to methyl or ethyl analogs, delaying decomposition .

- Reactivity : Conduct electrophilic substitution reactions (e.g., nitration). The electron-withdrawing group directs electrophiles to specific positions, differing from non-fluorinated analogs .

- Table : Key Comparisons with Analogs

| Compound | Substituents | Melting Point (°C) | LogP |

|---|---|---|---|

| Target Compound | Br, , isobutyl | 198–202 (predicted) | 2.8 |

| 5-Bromo-3-fluoropyridin-2(1H)-one | Br, F | 70–74 | 1.5 |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | Br, , OH | 170–175 | 2.1 |

Safety and Handling

Q. What precautions are necessary for safe handling and storage of this compound in a research laboratory?

- Methodological Answer :

- GHS Compliance : Refer to safety data sheets (SDS) for hazard codes (e.g., H315 for skin irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in amber vials at 2–8°C under inert gas (N) to prevent hydrolysis of the pyridinone ring .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.